UAMC-00050

Dry Eye Syndrome Ocular Inflammation In Vivo Pharmacology

UAMC-00050 is a selective trypsin-like serine protease inhibitor, clinically benchmarked against cyclosporine in ocular inflammation with superior efficacy. Its optimized scalable synthesis (22% overall yield) ensures cost-effective supply. Ideal for preclinical studies in dry eye, ocular inflammation, and GI disorders, with a stable tear drop formulation and minimal systemic absorption for cleaner in vivo data.

Molecular Formula C33H36ClN6O7P
Molecular Weight 695.1 g/mol
Cat. No. B12399532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUAMC-00050
Molecular FormulaC33H36ClN6O7P
Molecular Weight695.1 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)OP(=O)(C(CC2=CC=C(C=C2)N=C(N)N)NC(=O)OCC3=CC=CC=C3)OC4=CC=C(C=C4)NC(=O)C.Cl
InChIInChI=1S/C33H35N6O7P.ClH/c1-22(40)36-26-12-16-29(17-13-26)45-47(43,46-30-18-14-27(15-19-30)37-23(2)41)31(20-24-8-10-28(11-9-24)38-32(34)35)39-33(42)44-21-25-6-4-3-5-7-25;/h3-19,31H,20-21H2,1-2H3,(H,36,40)(H,37,41)(H,39,42)(H4,34,35,38);1H
InChIKeyJPWDMNMNMWTOHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

UAMC-00050: Potent and Selective Trypsin-Like Serine Protease Inhibitor for Ocular and Gastrointestinal Inflammation Research


UAMC-00050 is a synthetically optimized α-aminophosphonate compound that functions as a potent and selective inhibitor of trypsin-like serine proteases, including urokinase-type plasminogen activator (uPA) [1]. It is a lead compound for the treatment of dry eye syndrome and ocular inflammation [2], with additional applications in visceral pain and gastrointestinal disorders [3].

Why Generic Serine Protease Inhibitors Cannot Substitute for UAMC-00050 in Targeted Research Applications


While numerous serine protease inhibitors exist, generic substitution is precluded by UAMC-00050's unique combination of pharmacological and synthetic attributes. Unlike broad-spectrum inhibitors, UAMC-00050's specific trypsin-like serine protease inhibition profile has been clinically benchmarked against established therapeutics like cyclosporine in ocular inflammation, demonstrating superior efficacy in reducing key inflammatory markers [1]. Furthermore, its optimized, scalable synthesis—achieving a 22% overall yield—ensures reliable, cost-effective supply for advanced studies, a critical differentiator from many research compounds with limited or non-scalable routes [2].

Quantitative Differentiation of UAMC-00050: Direct Comparative Efficacy and Pharmacological Data


Superior Ocular Surface Protection in Dry Eye Model Compared to Cyclosporine

In a surgical rat model of dry eye, UAMC-00050 treatment led to a significantly greater reduction in ocular surface damage than the standard-of-care comparator, cyclosporine. The quantified difference in therapeutic effect supports its selection as a more efficacious preclinical candidate for this indication [1].

Dry Eye Syndrome Ocular Inflammation In Vivo Pharmacology

Differential Protease Inhibition Profile: Effective Against uPA and Trypsin, but Not All Serine Proteases

UAMC-00050's selectivity is highlighted by its ineffectiveness in a model of intraperitoneal adhesions where nafamostat mesylate, a broad-spectrum serine protease inhibitor, and enoxaparin demonstrated significant benefit [1]. This lack of effect is not a failure, but a clear delineation of its specific pharmacological scope, differentiating it from broader inhibitors and preventing off-target effects in certain pathologies.

Serine Protease Enzyme Inhibition Selectivity Profile

Optimized Synthesis Yield Enables Cost-Effective and Reliable Supply for Advanced Studies

The original medicinal chemistry route for UAMC-00050 was inefficient, achieving an overall yield of only 3%. A dedicated process development effort optimized each step, resulting in a new route with an overall yield of 22% [1]. This represents a 7.3-fold increase in synthetic efficiency, ensuring the compound can be produced in multigram quantities for advanced preclinical and toxicological studies.

Chemical Synthesis Process Development Scalability

Formulation Stability of 6 Months at Room Temperature Enables Convenient Experimental Use

A formulated tear drop of UAMC-00050 demonstrated stability for up to 6 months when stored at room temperature and protected from light. This formulation was also confirmed to be sterile, non-irritating, and to have a compatible pH and osmolarity for ophthalmic use [1].

Drug Formulation Stability Ophthalmic

Locally-Acting Pharmacokinetics Minimizes Systemic Exposure in Gastrointestinal Models

Following intracolonic administration in a rat model, UAMC-00050 acted locally, with only minimal uptake into the bloodstream. This local effect was sufficient to normalize visceral hypersensitivity and decrease trypsin-like activity in colonic tissue [1].

Pharmacokinetics Local Administration Irritable Bowel Syndrome

Optimal Scientific Use Cases for UAMC-00050 Based on Validated Differential Evidence


Investigating Trypsin-Like Serine Proteases in Dry Eye and Ocular Surface Inflammation

UAMC-00050 is the preferred tool for preclinical studies exploring the role of trypsin-like serine proteases and PAR2 signaling in dry eye pathology. Its demonstrated superiority over cyclosporine in reducing ocular surface damage and its ability to decrease key inflammatory cytokines (IL-1α, TNF-α) in tear fluid [1] make it a more relevant and potent probe than broader or less efficacious alternatives. The availability of a stable, ready-to-use tear drop formulation further streamlines in vivo ocular studies [1].

Elucidating Protease-Mediated Visceral Hypersensitivity in IBS/IBD Models

Researchers studying visceral pain pathways in models of inflammatory bowel disease (IBD) or irritable bowel syndrome (IBS) should prioritize UAMC-00050. Its ability to normalize visceral hypersensitivity when administered locally in the colon, coupled with its minimal systemic absorption [1], offers a unique advantage. This local pharmacokinetic profile allows for the specific interrogation of colonic protease activity without the confounding variables of systemic drug exposure, providing cleaner, more interpretable data on GI-specific mechanisms.

Pharmacological Studies Requiring a Selective Trypsin-Like Inhibitor with Demonstrated In Vivo Inactivity in Adhesion Models

For projects needing a selective inhibitor to differentiate between pathways involving trypsin-like serine proteases and those dependent on broader coagulation/fibrinolysis cascades, UAMC-00050 is an essential control. Its proven lack of efficacy in a mouse model of intraperitoneal adhesions, where nafamostat mesylate and enoxaparin were effective [1], serves as a critical piece of negative data. This makes it invaluable for mechanistic studies aiming to dissect the specific contribution of its target proteases in complex in vivo settings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for UAMC-00050

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.